N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c26-21(22-15-5-7-18-19(11-15)29-13-28-18)14-3-1-9-25(12-14)20-8-6-16(23-24-20)17-4-2-10-27-17/h2,4-8,10-11,14H,1,3,9,12-13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHLEQMHKUJISG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CO3)C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
The pyridazine core distinguishes the target compound from analogs with pyridine, imidazole, or pyrrole cores. For example:
- : Benzoimidazole derivatives (e.g., 4d, 4e, 4f) exhibit halogen or nitro substituents on the benzo[d][1,3]dioxol group, which may enhance metabolic stability or binding affinity compared to the target’s furan substituent .
- : Pyridine/furopyridine-based hepatitis C inhibitors share the benzo[d][1,3]dioxol group but utilize ethynyl or methoxy substituents, which may improve target engagement through hydrophobic interactions .
Table 1: Core Structure Comparison
Substituent Effects
- Furan-2-yl vs. Halogen/Nitro Groups : The target’s furan substituent is electron-rich, enabling π-π stacking or hydrogen bonding, whereas halogen/nitro groups in compounds may enhance lipophilicity and membrane permeability .
- Piperidine Carboxamide vs. Other Amines : The piperidine ring in the target compound likely improves solubility and bioavailability compared to smaller amines (e.g., benzyl groups in ) .
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability: The benzo[d][1,3]dioxol group is known to resist oxidative metabolism, a feature shared with ’s pyrrole derivative .
Q & A
Basic: What are the optimal synthetic routes and purification methods for this compound?
Methodological Answer:
The synthesis involves multi-step reactions, starting with coupling benzo[d][1,3]dioxole derivatives with pyridazine intermediates. Key steps include:
- Coupling Agents: Use carbodiimides (e.g., EDC) or HOBt for amide bond formation between the piperidine-3-carboxamide and pyridazine moieties .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) under inert atmospheres prevent oxidation of sulfur-containing intermediates .
- Temperature Control: Reactions often proceed at 60–80°C to balance reaction rate and byproduct minimization .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (from methanol/chloroform) achieves >95% purity .
Validation: Monitor intermediates via TLC and confirm final product purity using HPLC and NMR .
Basic: How is the compound structurally characterized to confirm its identity?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy: H and C NMR verify aromatic protons (6.8–8.2 ppm for pyridazine/furan) and carbonyl groups (~165–170 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ calculated for CHNO: 402.1422) .
- IR Spectroscopy: Detect amide C=O stretches (~1650 cm) and benzodioxole C-O-C (~1250 cm) .
Cross-Validation: Compare experimental data with computational models (e.g., PubChem-derived InChI keys) .
Basic: What initial biological screening assays are recommended?
Methodological Answer:
- Target Binding Assays: Use fluorescence polarization or SPR to measure affinity for kinases or GPCRs, given pyridazine’s role in kinase inhibition .
- Cytotoxicity Screening: Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC values calculated using nonlinear regression .
- Microbial Inhibition: Assess antibacterial activity (e.g., S. aureus, E. coli) via broth microdilution, noting MIC values .
Controls: Include reference compounds (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobials) .
Advanced: How can structure-activity relationships (SAR) guide optimization?
Methodological Answer:
- Core Modifications: Replace furan with thiophene ( : thiophene enhances π-stacking) or vary benzodioxole substituents (e.g., -OCH for improved solubility) .
- Piperidine Substitutions: Introduce methyl groups at C2/C4 to modulate steric hindrance and target selectivity .
- Bioisosteres: Substitute pyridazine with triazolo[4,3-b]pyridazine to enhance metabolic stability (see ) .
Validation: Compare IC values and pharmacokinetic profiles (e.g., LogP, t) across analogs .
Advanced: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
Discrepancies may arise from:
- Assay Conditions: Varying pH (e.g., 7.4 vs. 6.5) can alter protonation states of basic amines, affecting binding .
- Cell Line Variability: Use isogenic cell lines to control for genetic drift in cytotoxicity studies .
- Solubility Artifacts: Pre-saturate compounds in assay buffers (e.g., 0.1% DMSO) to avoid false negatives .
Resolution: Replicate studies under standardized protocols and validate via orthogonal assays (e.g., SPR vs. ITC) .
Advanced: What strategies improve compound stability under physiological conditions?
Methodological Answer:
- pH Stability: Conduct accelerated degradation studies (e.g., 37°C, pH 1–9) to identify labile bonds. Piperidine amides may hydrolyze at pH <3; mitigate via cyclopropyl substitution .
- Light Sensitivity: Store lyophilized compounds in amber vials if benzodioxole undergoes photodegradation .
- Metabolic Stability: Use liver microsome assays (human/rat) to identify CYP450-mediated oxidation sites. Introduce fluorine at vulnerable positions (e.g., furan C5) .
Advanced: How can computational modeling predict target interactions?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina with crystal structures (e.g., PDB: 3POZ for kinases) to identify binding poses. Focus on hydrogen bonds between the carboxamide and Asp86 .
- MD Simulations: GROMACS runs (50 ns) assess conformational stability of the piperidine ring in hydrophobic pockets .
- QSAR Models: Train on datasets with >50 analogs to predict logD and IC values (R >0.7 required) .
Advanced: What mechanistic insights explain its activity against enzyme targets?
Methodological Answer:
- Enzyme Inhibition: For kinases, the pyridazine moiety chelates Mg in the ATP-binding pocket, confirmed via X-ray crystallography (e.g., PDB: 6G9U) .
- Allosteric Modulation: Benzodioxole may bind exosites, as shown by HDX-MS showing reduced deuterium uptake in regulatory regions .
- Proteomics: SILAC-based profiling identifies downstream targets (e.g., MAPK pathway proteins) after compound treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
